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Compound of Interest

Compound Name: LPK-26 hydrochloride

Cat. No.: B1656044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
pharmacological properties of LPK-26 hydrochloride, a potent and selective kappa-opioid
receptor agonist. The information is intended for researchers, scientists, and professionals
involved in drug development and neuroscience.

Chemical Structure and Identification

LPK-26 hydrochloride is a derivative of ICI-199441 and an analog of the classic kappa-opioid
agonist, (-)-U50,488H. Its chemical structure is characterized by a 3,4-dichlorophenylacetamide
moiety linked to a chiral isopropyl-pyrrolinyl-ethyl amine.

Chemical Name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-
pyrrolinyl))ethyllacetamide hydrochloride[1][2]

Image of the chemical structure of LPK-26 hydrochloride

Table 1: Chemical Identifiers for LPK-26 Hydrochloride
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Identifier Value

CAS Number 492451-07-7[1][2][3]
Molecular Formula C18H24CI2N20 - HCI[2]
Molecular Weight 391.76 g/mol [2]

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-
IUPAC Name dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-

methylacetamide;hydrochloride[4]

CC(C)--INVALID-LINK--
N(C)C(=0)CC2=CC(=C(C=C2)CI)CI.CI[4]

SMILES

InChl Key WOOCHAFXTYNYQE-UNTBIKODSA-N[4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of LPK-26 hydrochloride, such
as its melting point and pKa, are not widely available in the public domain. However, some
information regarding its solubility and storage has been reported.

Table 2: Physicochemical Properties of LPK-26 Hydrochloride

Property Value

Purity >98% (by HPLC)[2]
Solubility Water: >10 mg/mL
Storage Temperature 2-8°C

Melting Point Not publicly available.
pKa Not publicly available.

Pharmacological Properties

LPK-26 hydrochloride is a highly potent and selective agonist for the kappa-opioid receptor.
Its pharmacological profile is characterized by significant antinociceptive effects with a
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potentially lower propensity for inducing physical dependence compared to other opioids.

Table 3: Pharmacological Data for LPK-26

Parameter Value Receptor/Test System

Ki (kappa-opioid receptor) 0.64 nM Opioid receptor binding assay
Ki (mu-opioid receptor) 1170 nM Opioid receptor binding assay
Ki (delta-opioid receptor) >10,000 nM Opioid receptor binding assay

o CHO cells expressing kappa-
ECso ([3>S]GTPYS binding) 0.0094 nM o
opioid receptor

EDso (Hot Plate Test) 0.049 mg/kg Mouse model of analgesia

EDso (Acetic Acid Writhing

0.0084 mg/kg Mouse model of analgesia
Test)

The data indicates that LPK-26 has an extremely high affinity for the kappa-opioid receptor,
with over 1800-fold selectivity against the mu-opioid receptor and even greater selectivity
against the delta-opioid receptor. This selectivity profile suggests a reduced potential for the
side effects commonly associated with mu-opioid receptor agonists, such as respiratory
depression and euphoria.

Signaling Pathways

As a kappa-opioid receptor agonist, LPK-26 hydrochloride modulates intracellular signaling
cascades upon binding to its G protein-coupled receptor (GPCR). The kappa-opioid receptor is
primarily coupled to the Gai/o class of G proteins.
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Caption: LPK-26 signaling pathway.

Upon activation by LPK-26, the Gai/o subunit dissociates from the GBy dimer. The Gai/o
subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP)
levels and subsequently reduced protein kinase A (PKA) activity. The Gy dimer can directly
modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and
voltage-gated calcium (Ca2+) channels, leading to neuronal hyperpolarization and reduced
neurotransmitter release. Additionally, GBy can activate mitogen-activated protein kinase
(MAPK) cascades, including ERK, p38, and JNK pathways, which are involved in longer-term
cellular responses.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the
pharmacological properties of LPK-26 hydrochloride. The specific details of the original
studies may vary.
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Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LPK-26 for different opioid receptors.

Prepare cell membranes
expressing opioid receptors
(kappa, mu, delta)

Add a fixed concentration
of a radiolabeled ligand
(e.g., [FH]U69,593 for KOR)

Add varying concentrations
of LPK-26 hydrochloride

Incubate at a controlled
temperature to reach equilibrium

Separate bound and free
radioligand by rapid filtration

sing liquid scintillation counting

v

Analyze data to determine
the ICso and calculate the Ki

( Quantify bound radioactivity
u

Click to download full resolution via product page
Caption: Radioligand binding assay workflow.

[*°S]GTPYS Binding Assay

This functional assay measures the ability of LPK-26 to activate G proteins coupled to the
kappa-opioid receptor.
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Prepare cell membranes
expressing kappa-opioid receptors

Add GDP and [3*S]GTPyS
to the membrane preparation

v

Add varying concentrations
of LPK-26 hydrochloride

Incubate at a controlled
temperature to allow G protein activation
Separate bound and free
[3°S]GTPYyS by rapid filtration
Quantify bound [3*S]GTPyS
using liquid scintillation counting

Analyze data to determine
the ECso and maximal effect (Emax)

Click to download full resolution via product page

Caption: [3>*S]GTPyS binding assay workflow.

In Vivo Antinociception Assays

These assays assess the analgesic effects of LPK-26 in animal models.

This test measures the response latency of an animal to a thermal stimulus.
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Acclimate mice to the
testing environment

Administer LPK-26 hydrochloride
or vehicle control (e.g., subcutaneously)

Wait for a predetermined time
for the drug to take effect

Place the mouse on a hot plate
maintained at a constant temperature
(e.g., 55°C)

Y

Record the latency to a nociceptive
response (e.g., paw licking, jumping)

v

Remove the mouse after the response
or at a predetermined cutoff time
to prevent tissue damage

Analyze the latency data to
determine the EDso

Click to download full resolution via product page

Caption: Hot plate test workflow.

This test measures the number of abdominal constrictions (writhes) induced by an
intraperitoneal injection of acetic acid.
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Acclimate mice to the
testing environment
Administer LPK-26 hydrochloride
or vehicle control

(Wait for a predetermined time

v

deinister an intraperitoneal

injection of dilute acetic acid

v

Immediately place the mouse in an
observation chamber and count the
number of writhes over a set period

Analyze the number of writhes
to determine the EDso

Click to download full resolution via product page

Caption: Acetic acid writhing test workflow.

Naloxone-Precipitated Withdrawal Test

This assay is used to assess the potential for physical dependence.
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Chronically administer a drug
(e.g., morphine) to induce dependence.
LPK-26 can be co-administered or
administered alone.

v

Administer an opioid antagonist
(e.g., naloxone) to precipitate
withdrawal symptoms

v

Observe and quantify withdrawal
behaviors (e.g., number of jumps,
wet dog shakes) over a set period

v

Analyze the withdrawal scores
to assess the degree of physical
dependence

Click to download full resolution via product page

Caption: Naloxone-precipitated withdrawal test workflow.

Conclusion

LPK-26 hydrochloride is a valuable research tool for investigating the kappa-opioid receptor
system. Its high potency and selectivity make it a suitable candidate for studying the
physiological and pathological roles of this receptor in conditions such as pain, addiction, and
mood disorders. Further research is warranted to fully elucidate its therapeutic potential and to
establish a more comprehensive physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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